molecular formula C7H14O2 B1315769 2-(Tetrahydro-2H-pyran-2-yl)ethanol CAS No. 38786-79-7

2-(Tetrahydro-2H-pyran-2-yl)ethanol

Cat. No.: B1315769
CAS No.: 38786-79-7
M. Wt: 130.18 g/mol
InChI Key: XJBHWDKRZXYEDL-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-pyran-2-yl)ethanol is an organic compound with the molecular formula C7H14O2. It is a colorless liquid that is often used as a building block in organic synthesis. The compound features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, attached to an ethanol group. This structure imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications.

Scientific Research Applications

2-(Tetrahydro-2H-pyran-2-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for alcohols in organic synthesis.

    Biology: The compound is used in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Tetrahydro-2H-pyran-2-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran with ethylene oxide in the presence of an acid catalyst. The reaction proceeds as follows:

Tetrahydropyran+Ethylene oxideAcid catalyst2-(Tetrahydro-2H-pyran-2-yl)ethanol\text{Tetrahydropyran} + \text{Ethylene oxide} \xrightarrow{\text{Acid catalyst}} 2\text{-(Tetrahydro-2H-pyran-2-yl)ethanol} Tetrahydropyran+Ethylene oxideAcid catalyst​this compound

Another method involves the hydrogenation of 3,4-dihydro-2H-pyran using a catalyst such as Raney nickel. This reaction yields tetrahydropyran, which can then be reacted with ethylene glycol to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reactions are carried out in reactors equipped with temperature and pressure control to ensure optimal yields and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2H-pyran-2-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form 2-(Tetrahydro-2H-pyran-2-yl)acetaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: Reduction of the compound can yield 2-(Tetrahydro-2H-pyran-2-yl)methanol when treated with reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 2-(Tetrahydro-2H-pyran-2-yl)ethyl chloride.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent.

    Substitution: Thionyl chloride (SOCl2), pyridine as solvent.

Major Products Formed

    Oxidation: 2-(Tetrahydro-2H-pyran-2-yl)acetaldehyde

    Reduction: 2-(Tetrahydro-2H-pyran-2-yl)methanol

    Substitution: 2-(Tetrahydro-2H-pyran-2-yl)ethyl chloride

Comparison with Similar Compounds

2-(Tetrahydro-2H-pyran-2-yl)ethanol can be compared with other similar compounds, such as:

Each of these compounds has unique properties and applications, making them valuable in different contexts.

Properties

IUPAC Name

2-(oxan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-5-4-7-3-1-2-6-9-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBHWDKRZXYEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553053
Record name 2-(Oxan-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38786-79-7
Record name 2-(Oxan-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxan-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of tetrahydro-2H-pyran-2-ylacetaldehyde (528 mg) in ethanol (5 mL) was added sodium borohydride granules (156 mg). The mixture was heated at 50° C. for 2 h under nitrogen. After cooling, the solvent was evaporated and the residue treated with brine. The mixture was acidified by careful addition of 2N HCl and this mixture was extracted with DCM (×3). The combined organics were washed with brine, dried using a hydrophobic frit and evaporated to give the title compound as a clear oil (465 mg).
Quantity
528 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of (tetrahydro-pyran-2-yl)-acetic acid ethyl ester (77.1 g, 0.45 mol) in tetrahydrofuran (1.5 L) at 0° C. was added lithium aluminium hydride (22.1 g, 0.58 mol) in several portions. The mixture was stirred at 0° C. for 2 h and quenched with 1 N sodium hydroxide solution. The mixture was filtered and the filter cake was washed with dichloromethane (4×300 mL). The combined organic layers were concentrated in vacuo. The crude product was purified by distillation under reduced pressure to afford 2-(tetrahydro-pyran-2-yl)-ethanol (53.5 g, 92% yield) as a colorless oil.
Quantity
77.1 g
Type
reactant
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One

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